H-arg-glu-OH

Übersicht

Beschreibung

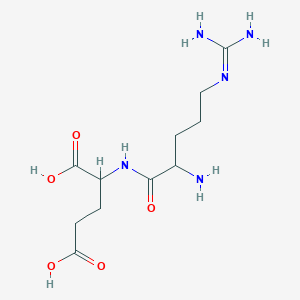

This compound has the molecular formula C11H21N5O5 and a molecular weight of 303.31 g/mol . It is a significant molecule in various biochemical processes and has applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-arg-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of activators like hydroxybenzotriazole (HOBt) or oxyma.

Deprotection: After each coupling step, the protecting groups are removed to expose the reactive sites for the next amino acid addition.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-arg-glu-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds to free thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives or conjugates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) as reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptide conjugates with various functional groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Peptide Synthesis:

H-Arg-Glu-OH serves as a fundamental building block in peptide synthesis. It is crucial for developing new therapeutic peptides that can target specific biological pathways. The synthesis of peptides incorporating this compound has been instrumental in drug development, particularly for conditions requiring targeted therapy.

Cell Signaling Studies:

Research has shown that this compound is involved in various cell signaling pathways. The presence of arginine and glutamic acid residues enables interactions with receptors that modulate cellular responses, making it valuable for studying mechanisms underlying diseases such as cancer and neurodegenerative disorders .

Medical Applications

Wound Healing:

Recent studies have demonstrated the effectiveness of injectable hydrogels containing this compound for wound healing applications. A study utilized a chitosan-poloxamer hydrogel to deliver Arg and Glu, showing enhanced fibroblast survival and collagen synthesis, which are critical for tissue regeneration . This dual delivery system indicates the peptide's potential in promoting healing in chronic wounds.

Antimicrobial Properties:

this compound has also been explored for its antimicrobial properties. Research indicates that peptides containing arginine can enhance the antimicrobial activity against various pathogens, making them suitable candidates for developing new antimicrobial agents.

Biotechnology Applications

Recombinant Protein Production:

In biotechnology, this compound is utilized in the production of recombinant proteins. Its incorporation into expression systems can enhance protein yield and stability, facilitating the development of vaccines and therapeutic proteins . This application is particularly relevant in producing biopharmaceuticals that require high purity and efficacy.

Cosmetic Industry:

The cosmetic industry has recognized the benefits of this compound in formulations aimed at skin repair and anti-aging. Its ability to promote collagen synthesis makes it an attractive ingredient in skincare products, appealing to consumers seeking effective anti-aging solutions .

Case Studies

Wirkmechanismus

The mechanism of action of H-arg-glu-OH involves its interaction with specific molecular targets and pathways:

Protein Stabilization: this compound can stabilize proteins by reducing aggregation and enhancing solubility. .

Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Vergleich Mit ähnlichen Verbindungen

H-arg-glu-OH can be compared with other similar dipeptides, such as:

H-lys-glu-OH: Composed of lysine and glutamic acid, this dipeptide has similar properties but different biological activities due to the presence of lysine instead of arginine.

H-arg-asp-OH: Composed of arginine and aspartic acid, this dipeptide shares some properties with this compound but has distinct chemical reactivity and biological functions.

H-lys-asp-OH: Composed of lysine and aspartic acid, this dipeptide differs from this compound in both amino acid composition and biological activity

This compound stands out due to its unique combination of arginine and glutamic acid, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Biologische Aktivität

H-Arg-Glu-OH, also known as arginyl-glutamic acid, is a dipeptide formed from the amino acids L-arginine and L-glutamic acid. This compound has garnered attention due to its significant biological activities and potential applications in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 277.31 g/mol. The structure consists of an amino group from L-arginine linked to the carboxyl group of L-glutamic acid, forming a peptide bond. This unique structure allows this compound to participate in various biochemical processes.

1. Cell Signaling

This compound plays a crucial role in cellular signaling pathways. It is involved in the modulation of nitric oxide (NO) synthesis, which is essential for various physiological functions such as vasodilation and neurotransmission. The dipeptide acts as a substrate for nitric oxide synthase (NOS), influencing endothelial function and vascular health.

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. Studies have shown that it can enhance neuronal survival under stress conditions by modulating apoptosis pathways. This property makes it a candidate for further exploration in neurodegenerative disease therapies .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique that allows for the efficient assembly of peptides.

- Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| H-Lysine-Glu | Composed of L-lysine and L-glutamic acid | Higher basicity due to lysine's side chain |

| H-Aspartyl-Arginine | Composed of L-aspartic acid and L-arginine | Involvement in different signaling pathways |

| H-Citrulline-Glu | Composed of L-citrulline and L-glutamic acid | Potential role in urea cycle and nitric oxide synthesis |

| H-Glycine-Serine | Composed of glycine and serine | Simpler structure with different biological roles |

Each compound exhibits unique properties that differentiate them from this compound while showcasing similar functionalities related to protein interactions and biological activities.

Neuroprotection in Ischemic Models

A study investigating the neuroprotective effects of this compound in ischemic models demonstrated that treatment with this dipeptide reduced neuronal death and improved functional outcomes post-injury. The underlying mechanism was attributed to enhanced NO production and modulation of apoptotic pathways .

Antioxidant Efficacy

In another study, the antioxidant efficacy of this compound was compared with other peptides. It was found to have superior radical scavenging activity compared to simpler peptides like glycine-serine, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKJBCPRWWGPEY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15706-89-5 | |

| Record name | L-Arginyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.